molecular formula C10H14F3NO4 B6163591 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid CAS No. 1781010-80-7

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid

Cat. No.: B6163591
CAS No.: 1781010-80-7
M. Wt: 269.22 g/mol
InChI Key: DSCMDSAJNUBTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen.

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid involves several steps. One common method includes the reaction of tert-butyl N-[(trifluoromethyl)sulfonyl]carbamate with 3-azetidinecarboxylic acid. The product is then purified by recrystallization from ethanol. Another method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials, followed by subsequent reactions to prepare high-value azetidine-3-carboxylic acid derivatives .

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It undergoes substitution reactions with various reagents, such as Grignard reagents and aryl boronic acids.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various complex molecules.

    Biology: Studies have shown that azetidine derivatives, including this compound, have antibacterial, antifungal, and antiviral properties.

    Industry: This compound is used in the production of high-value chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

    1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: This compound has a prop-2-en-1-yl group instead of a trifluoromethyl group.

    1-[(tert-butoxy)carbonyl]-3-iodoazetidine-3-carboxylic acid: This compound contains an iodine atom instead of a trifluoromethyl group.

Properties

CAS No.

1781010-80-7

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C10H14F3NO4/c1-8(2,3)18-7(17)14-4-9(5-14,6(15)16)10(11,12)13/h4-5H2,1-3H3,(H,15,16)

InChI Key

DSCMDSAJNUBTIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.